molecular formula C15H28O5 B8303239 2-[4-(2-tetrahydropyranyloxy)butyloxy]acetic Acid Tert-Butyl Ester

2-[4-(2-tetrahydropyranyloxy)butyloxy]acetic Acid Tert-Butyl Ester

Cat. No.: B8303239
M. Wt: 288.38 g/mol
InChI Key: FQDYIUOFJHGHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-tetrahydropyranyloxy)butyloxy]acetic Acid Tert-Butyl Ester is a useful research compound. Its molecular formula is C15H28O5 and its molecular weight is 288.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H28O5

Molecular Weight

288.38 g/mol

IUPAC Name

tert-butyl 2-[4-(oxan-2-yloxy)butoxy]acetate

InChI

InChI=1S/C15H28O5/c1-15(2,3)20-13(16)12-17-9-6-7-11-19-14-8-4-5-10-18-14/h14H,4-12H2,1-3H3

InChI Key

FQDYIUOFJHGHMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCCCOC1CCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

35.98 g of 4-(2-tetrahydropyranyloxy)-1-butanol was dissolved in 300 ml of benzene and then 33.95 g of tetra-n-butylammonium hydrogen sulfate and 300 ml of an aqueous 40% potassium hydroxide solution were added. While stirring vigorously under ice cooling, 10.5 ml of tert-butyl bromoacetate was added dropwise so as to control the inner temperature to 5 to 10° C. or lower. After stirring for 45 minutes, an ice bath was removed and the mixture was stirred at room temperature for one hour. The reaction solution was diluted with water and then extracted with diethyl ether. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 36.21 g of the desired compound as a colorless oily substance.
Quantity
35.98 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
33.95 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.